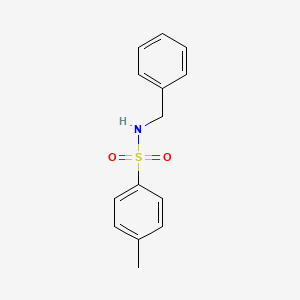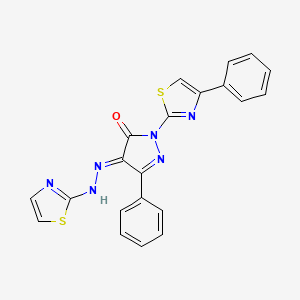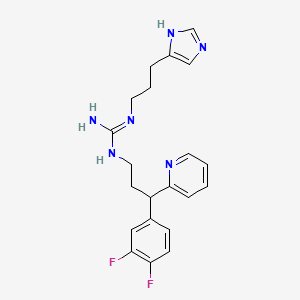
Guanidine, N-(3-(3,4-difluorophenyl)-3-(2-pyridinyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)-
Overview
Description
BU-E 75 is a histamine H2 agonist.
Scientific Research Applications
Histamine H4 Receptor Agonists
Guanidine derivatives, specifically N(G)-acylated imidazolylpropylguanidines, have been identified as potent histamine H4 receptor agonists. Notably, certain guanidine compounds, such as N(1)-Acetyl-N(2)-[3-(1H-imidazol-4-yl)propyl]guanidine (UR-PI288), have demonstrated high potency and selectivity for the human histamine H4 receptor (hH4R). These compounds are significant due to their potential therapeutic applications in treating conditions related to histamine H4 receptor activities (Igel et al., 2009).
Antidiabetic Agents
A series of guanidine derivatives, specifically substituted N-(thieno[2,3-b]pyridin-3-yl)-guanidine, N-(1H-pyrrolo[2,3-b]pyridin-3-yl)-guanidine, and N-(1H-indol-3-yl)-guanidine, have been developed as novel antidiabetic agents. These compounds have shown promising results in in vitro glucose-dependent insulinotropic activities, indicating their potential in managing diabetes (Bahekar et al., 2007).
Phosphodiesterase Inhibition and Antimicrobial Activities
Guanidine derivatives have also been found to have significant phosphodiesterase (PDE) inhibition properties and exhibit antimicrobial activities. The development and evaluation of these compounds open new avenues for therapeutic interventions in diseases requiring PDE inhibition or antimicrobial treatment (Bukhari et al., 2013).
Guanidine as Bioisosteres
Guanidine derivatives have been studied as bioisosteres, where acylguanidines are considered as replacements for guanidines. These compounds exhibit enhanced pharmacokinetics, including improved absorption and central nervous system (CNS) penetration. Acylguanidines have shown potential as histamine H2 receptor agonists and have been detected in the brain, indicating their ability to cross the blood-brain barrier (Ghorai et al., 2008).
properties
IUPAC Name |
1-[3-(3,4-difluorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N6/c22-18-7-6-15(12-19(18)23)17(20-5-1-2-9-26-20)8-11-28-21(24)27-10-3-4-16-13-25-14-29-16/h1-2,5-7,9,12-14,17H,3-4,8,10-11H2,(H,25,29)(H3,24,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPJEZTXBUHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921451 | |
| Record name | N-[3-(3,4-Difluorophenyl)-3-(pyridin-2-yl)propyl]-N'-[3-(1H-imidazol-5-yl)propyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114667-74-2 | |
| Record name | BU-E 75 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114667742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(3,4-Difluorophenyl)-3-(pyridin-2-yl)propyl]-N'-[3-(1H-imidazol-5-yl)propyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BU-E 75?
A1: BU-E 75 is a potent histamine H2-receptor agonist with additional H1-antagonistic properties. [] This means it activates the H2-receptor while blocking the H1-receptor. This dual activity profile makes it particularly interesting for research on conditions like endotoxic shock.
Q2: What is the significance of H2-agonism and H1-antagonism in endotoxic shock?
A2: While histamine release is often considered detrimental in endotoxic shock, research suggests a more nuanced role. Studies show that H2-antagonists worsen survival rates in rat models of endotoxic shock. [] Conversely, BU-E 75, with its H2-agonistic and H1-antagonistic profile, demonstrated a dose-dependent increase in survival rates in the same model. [] This suggests a potential therapeutic benefit for compounds with this unique pharmacological profile.
Q3: Are there other compounds similar to BU-E 75 in development?
A3: Yes, research exploring the therapeutic potential of H2-agonists in congestive heart failure has led to the development of compounds like BU-E-76 and arpromidine (BU-E-50). [] These compounds, alongside impromidine, a known potent H2-agonist, are being investigated for their hemodynamic effects. [, , ] The development of such compounds highlights the growing interest in exploring the therapeutic applications of H2-receptor modulation.
Q4: What is the structure-activity relationship for BU-E 75 and its analogues?
A4: While specific structure-activity relationship (SAR) data for BU-E 75 is limited in the provided abstracts, research on histamine H2-agonists suggests that modifications to the imidazole ring and its substituents can significantly impact their activity and potency. [] Further research is needed to understand the precise SAR for BU-E 75 and optimize its structure for desired therapeutic outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



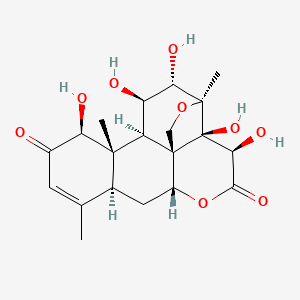
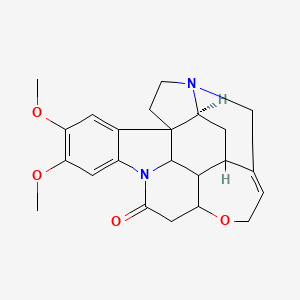
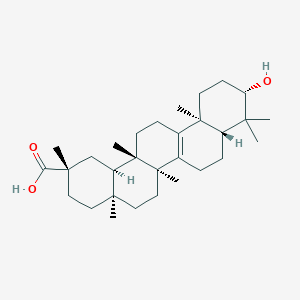

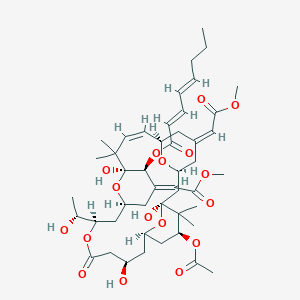
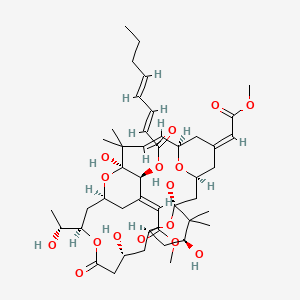
![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)




